1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate
Description
The compound 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups (positions 1, 3, and 4) and a 3-nitrobenzenesulfonate moiety at position 6. The nitro group on the benzene ring imparts electron-withdrawing properties, enhancing the reactivity of the sulfonate ester compared to analogs with electron-donating substituents .
Structure
3D Structure
Properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-9-7-13(16-15-14(9)10(2)17-18(15)3)24-25(22,23)12-6-4-5-11(8-12)19(20)21/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPMHYCOOVYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate typically involves the reaction of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine with 3-nitrobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-aminobenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridin-6-yl 4-Methylbenzene-1-Sulfonate (Tosylate Analog)
- Molecular Formula : C₁₆H₁₇N₃O₃S
- Molecular Weight : 331.39 g/mol
- Key Differences :
- The 4-methylbenzenesulfonate (tosylate) group has an electron-donating methyl substituent, reducing sulfonate reactivity compared to the nitro analog.
- Predicted boiling point: 543.2±50.0 °C (unavailable for the nitro analog) .
- Applications : Tosylates are widely used as leaving groups in organic synthesis due to their stability under mild conditions .
Target Compound (3-Nitrobenzenesulfonate)
- Molecular Formula : C₁₅H₁₄N₄O₅S (calculated)
- Molecular Weight : ~365.07 g/mol (estimated, based on structural adjustments from the tosylate analog).
- Key Differences :
Variations in the Pyrazolopyridine Core
1,3-Dimethyl-4-Propyl-1H-Pyrazolo[3,4-b]Pyridin-6-yl 4-Methylbenzene-1-Sulfonate
- Molecular Formula : C₁₈H₂₁N₃O₃S
- Molecular Weight : 359.44 g/mol .
- Key Differences: A propyl group at position 4 increases lipophilicity (logP) compared to the trimethyl-substituted core. Reduced steric hindrance may enhance solubility in nonpolar solvents .
2-{[2-Ethyl-4-(Trifluoromethyl)-2H-Pyrazolo[3,4-b]Pyridin-6-yl]Sulfanyl}Acetic Acid
Physicochemical and Reactivity Comparison
Biological Activity
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological properties, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₅S |
| Molecular Weight | 358.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16227856 |
| Appearance | Powder |
The compound features a pyrazolo[3,4-b]pyridine core substituted with a nitrobenzene sulfonate group, which is significant for its biological activity.
Synthesis Methods
Various synthetic pathways have been reported for the preparation of pyrazolo[3,4-b]pyridines. Common methods include:
- Condensation Reactions : Involving hydrazones and pyridine derivatives.
- Cyclization Techniques : Utilizing electrophilic aromatic substitution to introduce the pyrazole ring onto a pyridine scaffold.
These methods allow for the modification of substituents on the pyrazole ring, which can influence biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo compounds. For example:
- Inhibition of Viral Replication : Certain derivatives have shown efficacy against viruses such as HIV and influenza. The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells.
Anticancer Activity
Research indicates that 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl derivatives exhibit significant antiproliferative effects on various cancer cell lines:
These compounds may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in cell proliferation or viral replication.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell division.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
Case Studies
Several case studies illustrate the therapeutic potential of pyrazolo compounds:
- Study on Antiviral Efficacy : A recent study demonstrated that a related pyrazolo compound reduced HIV replication by over 70% in vitro at low concentrations (EC₅₀ = 0.2 µM) .
- Anticancer Research : In another study, derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
